molecular formula C131H204N40O29S B10858696 Tricosactide CAS No. 20282-58-0

Tricosactide

Cat. No.: B10858696
CAS No.: 20282-58-0
M. Wt: 2835.3 g/mol
InChI Key: OGFPDRDMMGEFOE-VELINFEKSA-N
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Description

Tricosactide: is a synthetic polypeptide that mimics the action of adrenocorticotropic hormone. It is composed of the first 24 amino acids of the natural adrenocorticotropic hormone, which is produced by the anterior pituitary gland. This compound is primarily used as a diagnostic agent to assess adrenal gland function by stimulating the release of corticosteroids such as cortisol from the adrenal glands .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Tricosactide is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. The peptide chain is elongated by repeating this process until the desired sequence is achieved. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving large-scale high-performance liquid chromatography systems to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Tricosactide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the peptide’s structure and function.

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction results in linear peptides. Substitution reactions can yield modified peptides with altered functional groups .

Scientific Research Applications

Chemistry: : Tricosactide is used in various chemical studies to understand peptide synthesis, structure-activity relationships, and peptide-receptor interactions. It serves as a model compound for developing new synthetic methods and studying peptide stability under different conditions .

Biology: : In biological research, this compound is used to study the function of adrenocorticotropic hormone and its role in the hypothalamic-pituitary-adrenal axis. It is also employed in experiments to investigate the effects of corticosteroids on various physiological processes .

Medicine: : Clinically, this compound is used as a diagnostic agent in the adrenocorticotropic hormone stimulation test to assess adrenal gland function. It helps diagnose conditions such as adrenal insufficiency and Addison’s disease. Additionally, it is used in research to develop new treatments for adrenal gland disorders .

Industry: : In the pharmaceutical industry, this compound is used in the development and testing of new drugs that target the adrenal glands. It is also employed in quality control processes to ensure the efficacy and safety of adrenocorticotropic hormone-related medications .

Mechanism of Action

Tricosactide exerts its effects by binding to specific receptors on the surface of adrenal gland cells. This binding stimulates the initial reaction involved in the synthesis of adrenal steroids, including cortisol, cortisone, and aldosterone, from cholesterol. The process involves increasing the quantity of the substrate within the mitochondria, leading to the production of these steroid hormones. The activation of these pathways results in the release of corticosteroids into the bloodstream, which then exert their physiological effects .

Comparison with Similar Compounds

Similar Compounds: : Tricosactide is similar to other corticotropin analogs, such as cosyntropin and tetracosactide. These compounds share structural similarities and mimic the action of natural adrenocorticotropic hormone.

Uniqueness: : this compound is unique in its specific sequence of 24 amino acids, which allows it to retain the full biological activity of the parent peptide. This makes it particularly effective in stimulating the release of corticosteroids from the adrenal glands. Compared to other corticotropin analogs, this compound has a longer duration of action, making it suitable for diagnostic and therapeutic applications .

List of Similar Compounds

  • Cosyntropin
  • Tetracosactide
  • Adrenocorticotropic hormone (full-length)

Properties

CAS No.

20282-58-0

Molecular Formula

C131H204N40O29S

Molecular Weight

2835.3 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C131H204N40O29S/c1-72(2)105(124(196)150-68-102(176)152-85(30-13-17-50-132)111(183)154-86(31-14-18-51-133)112(184)155-88(34-21-54-145-129(138)139)113(185)160-93(36-23-56-147-131(142)143)128(200)171-58-25-38-101(171)123(195)169-107(74(5)6)125(197)159-87(32-15-19-52-134)117(189)167-106(73(3)4)126(198)161-94(108(137)180)60-76-39-43-80(174)44-40-76)168-122(194)100-37-24-57-170(100)127(199)92(33-16-20-53-135)153-103(177)67-149-110(182)97(63-78-65-148-84-29-12-11-28-82(78)84)164-114(186)89(35-22-55-146-130(140)141)156-118(190)96(61-75-26-9-8-10-27-75)163-120(192)98(64-79-66-144-71-151-79)165-115(187)90(47-48-104(178)179)157-116(188)91(49-59-201-7)158-121(193)99(70-173)166-119(191)95(162-109(181)83(136)69-172)62-77-41-45-81(175)46-42-77/h8-12,26-29,39-46,65-66,71-74,83,85-101,105-107,148,172-175H,13-25,30-38,47-64,67-70,132-136H2,1-7H3,(H2,137,180)(H,144,151)(H,149,182)(H,150,196)(H,152,176)(H,153,177)(H,154,183)(H,155,184)(H,156,190)(H,157,188)(H,158,193)(H,159,197)(H,160,185)(H,161,198)(H,162,181)(H,163,192)(H,164,186)(H,165,187)(H,166,191)(H,167,189)(H,168,194)(H,169,195)(H,178,179)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,105-,106-,107-/m0/s1

InChI Key

OGFPDRDMMGEFOE-VELINFEKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)N

Origin of Product

United States

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